molecular formula C12H7F4N B1439616 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214324-51-2

2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No. B1439616
CAS RN: 1214324-51-2
M. Wt: 241.18 g/mol
InChI Key: VVBZEJUGZUDZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorophenyl compounds are a class of organic compounds containing a phenyl ring and one or more fluorine atoms. They are used in various fields, including pharmaceuticals and materials science .


Synthesis Analysis

The synthesis of fluorophenyl compounds often involves the use of fluorinating agents or precursors. For example, a method called catalytic protodeboronation has been used for the synthesis of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be analyzed using various spectroscopic techniques. The presence of fluorine atoms can influence the electronic structure and properties of these compounds .


Chemical Reactions Analysis

Fluorophenyl compounds can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The presence of fluorine atoms can affect the reactivity and selectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can be influenced by the presence of fluorine atoms. For example, they often have high thermal and chemical stability. The specific properties can vary depending on the exact structure of the compound .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its use, some fluorophenyl compounds have been found to inhibit certain biological pathways. For example, some derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .

Safety and Hazards

Like all chemicals, fluorophenyl compounds should be handled with care. They can cause skin and eye irritation. Always refer to the Safety Data Sheet (SDS) for the specific compound for detailed safety information .

Future Directions

Research into fluorophenyl compounds is ongoing, with potential applications in various fields including pharmaceuticals and materials science. Future research directions could include the development of new synthetic methods, the exploration of new reactions, and the design of new fluorophenyl-based drugs .

properties

IUPAC Name

2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-9-5-2-1-4-8(9)10-6-3-7-11(17-10)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBZEJUGZUDZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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